molecular formula C13H10N4O3S2 B12127293 N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide

N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide

Cat. No.: B12127293
M. Wt: 334.4 g/mol
InChI Key: IYMNCQBPPGHMKO-UHFFFAOYSA-N
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Description

N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structure of this compound features a benzothiazole ring fused with a nicotinamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with nicotinic acid or its derivatives under specific reaction conditions . The reaction typically requires the use of a dehydrating agent, such as phosphorus oxychloride, and is carried out under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antimicrobial or antitumor effects . The nicotinamide moiety may also contribute to its biological activity by modulating cellular signaling pathways .

Properties

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10N4O3S2/c14-22(19,20)9-3-4-10-11(6-9)21-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H2,14,19,20)(H,16,17,18)

InChI Key

IYMNCQBPPGHMKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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